tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate
Description
tert-Butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate is a pyrrole-derived compound characterized by a tert-butyl ester group at the 3-position, methyl substituents at the 2- and 5-positions, and a propargyl (prop-2-yn-1-yl) group at the 1-position. The propargyl group introduces alkyne functionality, enabling click chemistry or further derivatization. This compound is structurally notable for its combination of electron-donating methyl groups and the electron-withdrawing ester moiety, which may modulate its electronic properties for applications in materials science or medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-7-8-15-10(2)9-12(11(15)3)13(16)17-14(4,5)6/h1,9H,8H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQQSNJHAXJNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC#C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Substituents: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a base.
Addition of the Prop-2-yn-1-yl Group: This can be done through a Sonogashira coupling reaction, where an alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The carboxylate group can be esterified using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the alkyne group to an alkene or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring or the substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alkane-substituted pyrrole.
Scientific Research Applications
tert-Butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (Compound 10a, )
- Substituents: Features a tert-butoxycarbonyl (Boc)-protected amino group at the 1-position and two indole-derived substituents at the 4- and 5-positions.
- Physical Properties : Melting point (169–173°C) and IR data (ν 1765 cm⁻¹ for ester carbonyl) contrast with the target compound, which lacks indole groups and has a propargyl substituent.
- Applications : Likely used in heterocyclic synthesis or as a precursor for bioactive molecules due to its complex substitution pattern .
B. tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()
- Core Structure : Pyrrolidine (saturated) vs. pyrrole (aromatic) in the target compound.
- Functionality : Bromo and methoxy groups on pyridine enable cross-coupling reactions, unlike the alkyne in the target compound.
- Utility : Primarily serves as a building block in pharmaceutical synthesis due to its halogenated pyridine moiety .
C. Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(5-methoxy-1-methyl-1H-indol-3-yl)-4-[(5-methoxy-1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (Compound 10c, )
- Modifications : Methoxy groups on indole rings enhance electron density and solubility compared to the target compound’s methyl groups.
- Synthesis : Prepared via CuCl₂-catalyzed reactions, similar to other pyrrole derivatives in , but the target compound’s synthesis route remains unspecified in the provided data .
Physicochemical and Spectroscopic Comparison
Biological Activity
Tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate (CAS No. 73286-70-1) is a compound with significant biological activity, particularly in the context of antimycobacterial properties. This article reviews its biological activity, focusing on its potential applications in combating tuberculosis and other microbial infections. The discussion includes data tables summarizing key findings from recent studies, as well as case studies highlighting its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 207.27 g/mol. The compound features a pyrrole ring substituted with tert-butyl and prop-2-yn-1-yl groups, which contribute to its biological activity.
Structural Formula
Antimycobacterial Activity
Recent studies have identified the compound as a promising candidate against Mycobacterium tuberculosis (M. tuberculosis). Notably, derivatives of the 2,5-dimethylpyrrole scaffold have been shown to possess potent inhibitory effects against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.
Key Findings from Research
- Structure-Activity Relationship (SAR): The 2,5-dimethylpyrrole structure is essential for antimycobacterial activity. Modifications to this core structure can enhance potency and selectivity against M. tuberculosis .
- Inhibitory Concentration: Compounds derived from this scaffold exhibited minimum inhibitory concentrations (MIC) below 1 µg/mL against M. tuberculosis strains .
- Cytotoxicity Profile: Selected derivatives showed low cytotoxicity against human pulmonary fibroblasts and murine macrophages, indicating a favorable therapeutic index .
Comparison of Biological Activity
| Compound | MIC (µg/mL) | Cytotoxicity (SI) | Target |
|---|---|---|---|
| Derivative 5n | < 1 | High (145) | M. tuberculosis |
| Derivative 5q | < 1 | Moderate (120) | M. tuberculosis |
| Derivative 5r | < 1 | High (177) | M. tuberculosis |
Molecular docking studies suggest that these compounds interact with specific targets within the bacterial cell wall synthesis pathway, particularly binding to the MmpL3 protein, which is crucial for the transport of lipids necessary for mycobacterial survival .
Case Study 1: Efficacy Against Multidrug-Resistant Tuberculosis
A study evaluated the effectiveness of tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole derivatives against multidrug-resistant strains of M. tuberculosis. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated bactericidal effects comparable to standard treatments .
Case Study 2: In Vivo Testing
In vivo tests using rodent models showed that selected derivatives significantly reduced parasitemia in mice infected with Plasmodium yoelii, showcasing potential antimalarial properties alongside their antimycobacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
